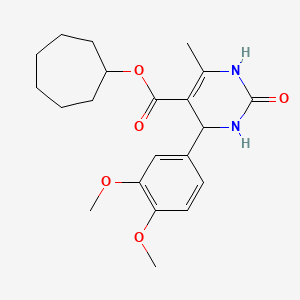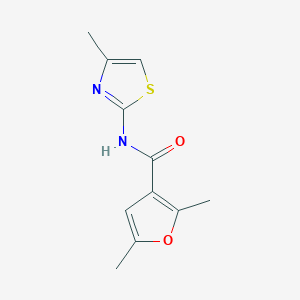
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is a chemical compound with the molecular formula C17H25NO4. It is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 6, and a phenyl ring substituted with three methoxy groups at positions 3, 4, and 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone typically involves the acylation of 2,6-dimethylpiperidine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反应分析
Types of Reactions
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
作用机制
The mechanism of action of (2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in critical biological processes.
Receptor Binding: May bind to specific receptors, modulating their activity.
Signal Transduction: Could affect signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanol: Similar structure but with an alcohol group instead of a carbonyl group.
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)amine: Similar structure but with an amine group instead of a carbonyl group.
Uniqueness
(2,6-dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group is known for its versatility and bioactivity, making this compound a valuable candidate for further research and development .
属性
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11-7-6-8-12(2)18(11)17(19)13-9-14(20-3)16(22-5)15(10-13)21-4/h9-12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEYZPWXCOPANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-dimethyl-5-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B5159701.png)
![6-(2,4-dimethoxyphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5159708.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5159720.png)
![{4-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5159726.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)

![2-[(3-bromo-4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline](/img/structure/B5159757.png)

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)
![(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B5159768.png)

![Ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride](/img/structure/B5159791.png)


